molecular formula C22H23BrN2O3 B12473402 N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B12473402
M. Wt: 443.3 g/mol
InChI Key: LXAMYYDSLADNDR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a brominated phenyl ring, an ethyl group, and a propanamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide can be achieved through a multi-step process involving several key reactions:

    Bromination: The starting material, 2-ethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-ethylphenyl.

    Cyclopropanation: The brominated product is then subjected to cyclopropanation using a suitable reagent like diazomethane to form the cyclopropane ring.

    Amidation: The cyclopropane intermediate is reacted with a suitable amine, such as 2-amino-3-oxopropanoic acid, under acidic conditions to form the propanamide moiety.

    Cyclization: The final step involves the cyclization of the intermediate to form the octahydro-4,6-ethenocyclopropa[f]isoindol structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its unique structural features.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.

    Biological Research: It may be used in studies to understand its biological activity, including its interactions with enzymes, receptors, or other biomolecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
  • N-(4-fluoro-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
  • N-(4-methyl-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Uniqueness

N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the brominated phenyl ring and the complex cyclopropane and isoindol structures provides distinct chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-(4-bromo-2-ethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C22H23BrN2O3/c1-3-11-8-12(23)4-7-17(11)24-20(26)10(2)25-21(27)18-13-5-6-14(16-9-15(13)16)19(18)22(25)28/h4-8,10,13-16,18-19H,3,9H2,1-2H3,(H,24,26)

InChI Key

LXAMYYDSLADNDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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